molecular formula C20H22N2S B1676290 Mequitazine CAS No. 29216-28-2

Mequitazine

Numéro de catalogue: B1676290
Numéro CAS: 29216-28-2
Poids moléculaire: 322.5 g/mol
Clé InChI: HOKDBMAJZXIPGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mequitazine (C₂₀H₂₂N₂S) is a second-generation histamine H₁-receptor antagonist characterized by its long-acting, selective antihistaminic activity and minimal sedative effects compared to first-generation antihistamines . Its chemical structure includes a phenothiazine backbone linked to a quinuclidinylmethyl group, contributing to its high affinity for H₁ receptors (pA₂ = 8.88) and moderate anticholinergic activity (pA₂ = 7.6 for muscarinic receptors) . This compound is primarily metabolized by hepatic cytochrome P450 2D6 (CYP2D6) into hydroxylated and S-oxidized metabolites, with a long elimination half-life (~45 hours) enabling once-daily dosing . Clinically, it is used for allergic rhinitis and chronic urticaria, with optimal efficacy when administered in the evening to counteract morning symptom peaks .

Propriétés

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84992-84-7 (hydrochloride)
Record name Mequitazine [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023262
Record name Mequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mequitazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L
Record name SID56320321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Mequitazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29216-28-2
Record name Mequitazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29216-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mequitazine [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mequitazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mequitazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mequitazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEQUITAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mequitazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130.5 °C
Record name Mequitazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mequitazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Traditional Alkylation Method: Historical Context and Limitations

The earliest synthesis of mequitazine, as described in patents FR-2,034,605 and EP-089,860, involved the alkylation of phenothiazine with 3-chloromethyl quinuclidine (Formula 4). This method utilized sodium or potassium phenothiazinate salts, generated in situ using sodium amide (NaNH₂) or potassium tert-butoxide, in high-boiling solvents such as xylene or toluene.

Reaction Conditions and Mechanistic Insights

The reaction proceeds via nucleophilic substitution (SN2), where the phenothiazine anion attacks the electrophilic carbon of 3-chloromethyl quinuclidine. However, the use of sodium amide necessitates anhydrous conditions and generates gaseous ammonia, complicating large-scale production. Additionally, the chloride leaving group promotes elimination side reactions, yielding 3-methylene quinuclidine as a major by-product (15–20% yield loss).

Industrial Drawbacks

  • Low Yield : Typical yields range from 45% to 55% due to competing elimination and polymerization side reactions.
  • Toxic Solvents : Hexamethylphosphoramide (HMPT), a co-solvent used to enhance reactivity, is hepatotoxic and environmentally hazardous.
  • Energy Intensity : Prolonged reflux (8–12 hours) at 140–150°C increases operational costs.

Improved Lithiation Method: A Paradigm Shift in Synthesis

Patent EP1037891B1 introduced a revolutionary approach using lithiated phenothiazine and 3-mesyloxymethyl quinuclidine (Formula 3), addressing the shortcomings of traditional methods.

Reaction Optimization and Mechanism

  • Lithiation of Phenothiazine : Phenothiazine is treated with butyllithium (2.5 M in hexane) in tetrahydrofuran (THF) at 0°C, forming a lithiated intermediate exclusively at the nitrogen atom (Equation 1):
    $$
    \text{Phenothiazine} + \text{BuLi} \rightarrow \text{Phenothiazine-Li}^+ + \text{BuH}
    $$
    This step ensures regioselective deprotonation, minimizing side reactions.

  • Nucleophilic Substitution : The lithiated species reacts with 3-mesyloxymethyl quinuclidine mesylate (Formula 3) in THF/N-methylpyrrolidone (NMP) at 65°C for 2 hours (Equation 2):
    $$
    \text{Phenothiazine-Li}^+ + \text{Mesylate} \rightarrow \text{this compound} + \text{LiOMs}
    $$
    The mesylate leaving group (MsO⁻) reduces elimination, yielding <5% 3-methylene quinuclidine.

Industrial Advantages

  • Yield : 87–90% after acid-base extraction and crystallization.
  • Solvent Safety : THF and NMP replace xylene and HMPT, aligning with green chemistry principles.
  • Scalability : Butyllithium’s commercial availability in stabilized formulations facilitates kilogram-scale production.
Table 1: Comparative Analysis of Traditional vs. Lithiation Methods
Parameter Traditional Method Lithiation Method
Yield 45–55% 87–90%
Reaction Time 8–12 hours 2 hours
By-products 15–20% elimination <5% elimination
Solvent Toxicity High (HMPT) Low (THF/NMP)

Palladium-Catalyzed Allylic Alkylation: A Modern Approach

Gonnot et al. (2009) developed a novel route using palladium catalysis to streamline this compound synthesis. This method employs sodium phenothiazinate and 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate (Formula I) under mild conditions.

Mechanistic Overview

The reaction proceeds via a π-allylpalladium complex, where palladium(0) coordinates to the allylic acetate, facilitating nucleophilic attack by phenothiazinate (Equation 3):
$$
\text{Pd(0)} + \text{Allylic Acetate} \rightarrow \pi\text{-allyl-Pd} \xrightarrow{\text{Phenothiazinate}} \text{this compound} + \text{Pd(0)}
$$
This mechanism offers superior stereocontrol and avoids strong bases like butyllithium.

Advantages and Limitations

  • Yield : 75–80% with minimal purification.
  • Conditions : Ambient temperature and short reaction times (1–3 hours).
  • Catalyst Cost : Palladium sourcing and ligand design may increase production costs.

Enantioselective Synthesis of Levorotatory this compound

The therapeutic activity of this compound resides in its levorotatory isomer, necessitating enantioselective methods. Patent EP1037891B1 details a resolution strategy using chiral 3-hydroxymethyl quinuclidine precursors.

Key Steps

  • Chiral Resolution : Racemic 3-hydroxymethyl quinuclidine is resolved via diastereomeric salt formation with (-)-dibenzoyl tartaric acid.
  • Mesylation and Coupling : The resolved (-)-3-hydroxymethyl quinuclidine is mesylated and coupled with lithiated phenothiazine, yielding enantiomerically pure this compound ([α]D²⁵ = -32°, c = 1% in ethanol).

Industrial Feasibility

  • Purification Integration : Mesylation concurrently purifies the intermediate, eliminating chromatography.
  • Yield : 85–88% for the levorotatory isomer.

Comparative Evaluation of Synthetic Routes

Table 2: Synthesis Method Comparison
Method Yield By-products Cost Scalability
Traditional Alkylation 45–55% High Low Limited
Lithiation 87–90% Low Moderate High
Palladium Catalysis 75–80% Minimal High Moderate
Enantioselective 85–88% Low High High

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La méquitazine a un large éventail d'applications de recherche scientifique :

    Chimie : Utilisée comme composé modèle dans des études sur la chimie de la phénothiazine et ses dérivés.

    Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et son rôle potentiel dans la modulation des réponses immunitaires.

    Médecine : Principalement utilisée comme antihistaminique pour le traitement des affections allergiques. Elle a également été étudiée pour ses effets anticholinergiques potentiels.

    Industrie : Utilisée dans la formulation de produits pharmaceutiques pour le soulagement des allergies.

Mécanisme d'action

La méquitazine exerce ses effets en se liant aux sites des récepteurs H1 de l'histamine sur les cellules effectrices du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires. Cette liaison bloque l'action de l'histamine endogène, ce qui procure un soulagement temporaire des symptômes tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule. Le composé présente également une activité anticholinergique, qui contribue à ses effets thérapeutiques.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:
Mequitazine acts as a selective antagonist of the H1 histamine receptor. This selectivity contributes to its reduced sedative effects compared to traditional antihistamines. Additionally, this compound exhibits some affinity for muscarinic receptors, which may influence its side effect profile .

Sedative Effects:
Despite being classified as a non-sedative antihistamine, studies have shown that this compound can induce mild sedation and impair cognitive functions at higher doses. In a dose-ranging study, participants demonstrated increased standard deviation of lateral position (SDLP) during driving tests after administration of this compound, indicating a dose-dependent impairment in driving performance .

Clinical Applications

Allergic Conditions:
this compound is primarily prescribed for allergic rhinitis and urticaria. Its efficacy in alleviating symptoms such as sneezing, itching, and runny nose has been well-documented in clinical trials.

Photosensitivity Reactions:
There have been reported cases of photosensitivity reactions associated with this compound use. Two notable cases highlighted adverse dermatological effects following exposure to sunlight while on this compound therapy. This suggests that clinicians should monitor patients for potential photosensitivity when prescribing this medication .

Research Studies and Findings

StudyObjectiveFindings
Theunissen et al., 2006Assess driving performanceMild driving impairment observed at doses of 10 mg or higher
Devillier et al., 2015Evaluate CNS side effectsThis compound showed fewer CNS side effects compared to chlorpheniramine
Recent Study (2024)Develop radioiodine-labeled this compoundDemonstrated utility in evaluating hepatic enzyme activity and drug metabolism

Case Studies

  • Driving Performance Study:
    A double-blind study evaluated the effects of this compound on driving performance among healthy volunteers. Results indicated that doses of 10 mg led to significant impairment in driving tasks compared to placebo, particularly affecting reaction times and attention .
  • Photosensitivity Case Reports:
    Two patients developed photosensitivity reactions after prolonged use of this compound for dermatological issues. Both cases involved significant skin reactions upon UV exposure, highlighting the need for awareness regarding this potential side effect .

Mécanisme D'action

Mequitazine exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Sedation and CNS Effects

Mequitazine exhibits milder sedation compared to first-generation antihistamines like chlorpheniramine and dexchlorpheniramine, which significantly impair psychomotor performance and cause drowsiness . However, at higher doses (10 mg), this compound can induce mild driving impairment, comparable to second-generation agents like mizolastine and acrivastine, though tolerance develops after repeated dosing .

Compound Generation Sedation Risk (Single Dose) Driving Impairment Tolerance Development
This compound Second Mild (dose-dependent) Yes (mild) Yes (after 8 days)
Chlorpheniramine First High Severe No
Cetirizine Second None None N/A
Mizolastine Second Mild Yes (mild) Yes

Key Studies :

  • This compound 10 mg caused increased Standard Deviation of Lateral Position (SDLP) in driving tests, similar to dexchlorpheniramine 6 mg .
  • No CNS side effects were observed in Thai volunteers at therapeutic doses, unlike chlorpheniramine .

Pharmacokinetics and Metabolism

This compound’s prolonged half-life (~45 hours) contrasts with shorter-acting agents like fexofenadine (14 hours) and cetirizine (8 hours) . Its metabolism via CYP2D6 makes it susceptible to drug interactions (e.g., with quinidine or paroxetine ), whereas loratadine (metabolized by CYP3A4) and fexofenadine (minimal metabolism) have distinct interaction profiles .

Compound Half-Life (h) Primary Metabolic Pathway Drug Interaction Risk
This compound 45 CYP2D6 High (CYP2D6 inhibitors)
Fexofenadine 14 Minimal (renal excretion) Low
Cetirizine 8 CYP3A4 Moderate
Loratadine 8–28 CYP3A4/2D6 Moderate

Key Findings :

  • This compound’s urinary excretion is low (10.9% over 72 hours), with extensive hepatic deactivation .
  • CYP2D6 polymorphisms may lead to variable plasma concentrations, necessitating dose adjustments in poor metabolizers .

Efficacy in Allergic Conditions

This compound’s chronotherapeutic advantage—evening dosing for morning symptom relief—is shared by few antihistamines. In a multicenter trial, evening administration reduced 24-hour symptom intensity by 60%, outperforming morning dosing . Azelastine and fexofenadine show comparable efficacy but lack similar chronotherapy studies .

Antimicrobial and Anti-Inflammatory Activity

This compound demonstrates bacteriostatic activity against Pseudomonas aeruginosa at high concentrations, a trait absent in most antihistamines except promethazine .

Activité Biologique

Mequitazine is a phenothiazine derivative and a second-generation antihistamine primarily used for allergic conditions. Its biological activity encompasses various pharmacological effects, including antihistaminic, sedative, and potential photosensitivity reactions. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Pharmacological Profile

Antihistaminic Activity:
this compound acts as an antagonist to H1 histamine receptors, providing relief from allergic symptoms such as rhinitis and urticaria. It is classified as a non-sedative antihistamine; however, studies indicate that it possesses mild sedative properties comparable to first-generation antihistamines .

Sedation Effects:
In controlled studies, this compound demonstrated dose-dependent sedation effects. A study involving healthy volunteers showed that this compound (5 mg to 15 mg) significantly increased the standard deviation of lateral position (SDLP) during driving tests, indicating impaired psychomotor performance at higher doses . The findings suggest that while this compound is marketed as non-sedating, it can induce sedation similar to other second-generation antihistamines.

Case Studies on Adverse Effects

Photosensitivity Reactions:
Two notable cases reported this compound-induced photosensitivity. In the first case, a patient exhibited features of photoallergy after one month of treatment, including a strong positive photopatch test result. The second case involved persistent light reactions after prolonged use . These cases underscore the importance of monitoring patients for potential adverse effects associated with this compound.

Metabolic Pathways

Cytochrome P450 Enzyme Interaction:
this compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6. A study developed a radioiodine-labeled version of this compound to evaluate hepatic CYP2D activity in mice. The results indicated that CYP2D6 plays a significant role in the metabolism of this compound, which is crucial for understanding its pharmacokinetics and potential drug interactions .

Research Findings

Driving Performance Study:
A repeated-dose study assessed the effects of this compound on driving performance over eight days. Results indicated that this compound consistently impaired driving performance on both the first and eighth days of treatment when compared to placebo . This suggests that the sedative effects may persist with continued use.

Study Findings
Mizutani et al. (2024)Developed a SPECT imaging probe for evaluating hepatic CYP2D activity using labeled this compound .
Driving Performance Study (2005)This compound increased SDLP significantly compared to placebo, indicating impaired driving ability .
Photosensitivity Case StudiesDocumented cases of photosensitivity reactions associated with prolonged use of this compound .

Q & A

What analytical methods are recommended for quantifying Mequitazine in pharmacokinetic studies?

Basic
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility. For instance, spectrophotometric methods leveraging chemical reactions (e.g., oxidation with potassium iodate in acidic media) enable selective quantification of this compound in bulk or pharmaceutical formulations . Method validation should include linearity, precision, and recovery tests under controlled photostability conditions to account for potential degradation products.

How should researchers design experiments to assess the sedative potential of this compound?

Basic
Controlled human trials using standardized protocols, such as the highway driving test measuring the standard deviation of lateral position (SDLP), are critical. Dose escalation (e.g., 2.5–10 mg) with placebo controls and crossover designs can isolate dose-dependent effects. Subjective sedation scales and objective performance metrics (e.g., reaction time) should be combined to capture CNS impacts .

How can conflicting data on this compound’s central nervous system effects be reconciled?

Advanced
Discrepancies often arise from dosage thresholds and metabolite activity. For example, 10 mg doses increase SDLP by +1.59 cm (indicating impairment), whereas ≤5 mg show no effect . Advanced studies should incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations of this compound and its active metabolites (e.g., nor-mequitazine) to observed effects. Confounding variables like alcohol co-administration must also be statistically controlled .

What methodologies are effective for identifying this compound’s metabolites in hepatic microsomal assays?

Advanced
Liquid chromatography–mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) enables structural elucidation of hydroxylated and S-oxidized metabolites. Incubations with human liver microsomes, supplemented with CYP3A4 inhibitors (e.g., ketoconazole), can delineate metabolic pathways. Quantitative analysis requires stable isotope-labeled internal standards to correct for matrix effects .

What are the best practices for ensuring reproducibility in this compound stability studies?

Basic
Stress testing under accelerated photolysis conditions (e.g., UV light at 254 nm) should follow ICH guidelines. A validated colorimetric method using phenothiazine oxidation (e.g., with potassium iodate) can quantify intact this compound while distinguishing it from photodegradants like sulfoxide derivatives. Documentation of storage conditions (temperature, humidity) and batch-to-batch variability is essential .

How can researchers conduct a systematic review of this compound’s efficacy across heterogeneous study designs?

Advanced
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria. Use tools like PRISMA for study selection and assess bias via the ROBINS-I tool for non-randomized studies. Meta-analyses should stratify by study type (e.g., cohort vs. case-control) and employ random-effects models to account for heterogeneity. Sensitivity analyses can resolve contradictions, such as variability in reported H1 receptor binding affinities .

What statistical approaches are appropriate for dose-response analysis in this compound pharmacodynamic studies?

Basic
Non-linear regression models (e.g., sigmoidal Emax) are suitable for estimating EC50 values. For receptor binding assays, calculate pA2 values using Schild plots to quantify antagonism potency. Pairwise comparisons (e.g., ANOVA with Tukey post hoc tests) can identify significant differences between doses, as seen in anticholinergic activity assays .

What experimental strategies validate the selectivity of this compound for H1 receptors over other targets?

Advanced
Competitive binding assays against related receptors (e.g., muscarinic acetylcholine receptors) using radiolabeled ligands (e.g., [³H]-mepyramine) quantify selectivity ratios. Functional assays in isolated tissues (e.g., guinea pig ileum for H1, rat duodenum for anticholinergic effects) with parallel control experiments (e.g., atropine for muscarinic blockade) are critical. Cross-reactivity thresholds should be defined using IC50 comparisons .

How to design a controlled study evaluating this compound’s anticholinergic effects?

Basic
Use isolated tissue preparations (e.g., rat duodenum) pre-treated with this compound and stimulated with acetylcholine. Dose-response curves before and after treatment quantify antagonism. Include positive controls (e.g., atropine) and normalize results to tissue weight or protein content. Statistical analysis should confirm parallelism in shifted curves to validate competitive antagonism .

How to apply FAIR principles when publishing this compound research data?

Advanced
Deposit raw datasets (e.g., HPLC chromatograms, spectral data) in repositories like Zenodo with DOIs and machine-readable metadata. Use standardized formats (e.g., mzML for mass spectrometry) and provide experimental protocols in Suppl. Materials . License data under CC-BY and cite primary literature to ensure traceability. Tools like ISA-Tab can structure metadata for reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mequitazine
Reactant of Route 2
Mequitazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.